molecular formula C14H24O4 B14527358 4-Methyl-3-(3-methylbutyl)cyclohexane-1,2-dicarboxylic acid CAS No. 62701-94-4

4-Methyl-3-(3-methylbutyl)cyclohexane-1,2-dicarboxylic acid

Cat. No.: B14527358
CAS No.: 62701-94-4
M. Wt: 256.34 g/mol
InChI Key: YJHIXZDGCATZAT-UHFFFAOYSA-N
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Description

4-Methyl-3-(3-methylbutyl)cyclohexane-1,2-dicarboxylic acid is an organic compound with a complex structure that includes a cyclohexane ring substituted with methyl and methylbutyl groups, as well as two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(3-methylbutyl)cyclohexane-1,2-dicarboxylic acid can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative, which can then be further functionalized to introduce the desired substituents and carboxylic acid groups .

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic hydrogenation and other advanced techniques to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(3-methylbutyl)cyclohexane-1,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The methyl and methylbutyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorine (Cl₂) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4-Methyl-3-(3-methylbutyl)cyclohexane-1,2-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Methyl-3-(3-methylbutyl)cyclohexane-1,2-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3-(3-methylbutyl)cyclohexane-1,2-dicarboxylic acid is unique due to its specific substitution pattern and the presence of both methyl and methylbutyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

62701-94-4

Molecular Formula

C14H24O4

Molecular Weight

256.34 g/mol

IUPAC Name

4-methyl-3-(3-methylbutyl)cyclohexane-1,2-dicarboxylic acid

InChI

InChI=1S/C14H24O4/c1-8(2)4-6-10-9(3)5-7-11(13(15)16)12(10)14(17)18/h8-12H,4-7H2,1-3H3,(H,15,16)(H,17,18)

InChI Key

YJHIXZDGCATZAT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1CCC(C)C)C(=O)O)C(=O)O

Origin of Product

United States

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